molecular formula C27H30N4O B1677844 Oxatomide CAS No. 60607-34-3

Oxatomide

Cat. No. B1677844
CAS RN: 60607-34-3
M. Wt: 426.6 g/mol
InChI Key: BAINIUMDFURPJM-UHFFFAOYSA-N
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Description

Oxatomide, sold under the brand name Tinset among others, is an antihistamine of the diphenylmethylpiperazine family . It is marketed in Europe, Japan, and a number of other countries . It was discovered at Janssen Pharmaceutica in 1975 . Oxatomide lacks any anticholinergic effects . In addition to its H1 receptor antagonism, it also possesses antiserotonergic activity similarly to hydroxyzine .


Synthesis Analysis

The synthesis of Oxatomide involves the reaction of 2-Benzimidazolinone with isopropenyl acetate leading to the singly protected imidazolone derivative . Alkylation of this with 3-chloro-1-bromopropane affords the functionalized derivative . Alkylation of the monobenzhydryl derivative of piperazine with 3 gives oxatomide, after hydrolytic removal of the protecting group .


Molecular Structure Analysis

Oxatomide is a member of the class of benzimidazoles that is 1,3-dihydro-2H-benzimidazol-2-one substituted by a 3-[4-(diphenylmethyl)piperazin-1-yl]propyl group at position 1 . The molecular formula of Oxatomide is C27H30N4O .


Chemical Reactions Analysis

Oxatomide has been found to decrease reactive oxygen species (ROS) generation presumably by inhibiting the neutrophil oxygen metabolism . It also has the ability to scavenge H2O2 and OH .


Physical And Chemical Properties Analysis

Oxatomide has a molecular weight of 426.6 g/mol . It is a solid substance .

Scientific Research Applications

Application in Dermatology

Oxatomide is used in the field of dermatology, specifically for the treatment of urticaria and pruritus dermatitis .

Summary of Application

Oxatomide and hydroxyzine are two anti-H1 antihistamines used for treating urticaria, pruritus dermatitis, pollinosis, and several other diseases . In general, anti-H1 antihistamines rarely elicit cutaneous adverse effects .

Method of Application

In a case study, a 50-year-old woman with a history of seasonal pollinosis took oxatomide. Painful erythema and erosions appeared 5 hours after taking the drug . These symptoms appeared on the lower lip and at the mucocutaneous junction .

Results or Outcomes

The patient was diagnosed with oxatomide-induced fixed drug eruption (FDE). This eruption improved after the discontinuation of oxatomide and administration of prednisolone (PSL) at 0.6 mg/kg/day for 1 week .

Application in Allergology

Oxatomide is used in the field of allergology for the symptomatic relief of allergic rhinitis and conjunctivitis .

Summary of Application

Oxatomide, a new H1-receptor antagonist, is marketed for the symptomatic relief of allergic rhinitis, conjunctivitis, urticaria, and other conditions responsive to antihistamines .

Results or Outcomes

Application in Immunology

Oxatomide is used in the field of immunology, specifically for the regulation of eosinophil apoptosis .

Summary of Application

Oxatomide has been shown to promote human eosinophil apoptosis, a process that is crucial for the resolution of inflammation . Eosinophils are a type of white blood cell that play a key role in the body’s immune response. By promoting eosinophil apoptosis, Oxatomide may help to regulate immune responses and reduce inflammation .

Method of Application

In a study, Oxatomide was applied at concentrations over 20 µmol/L for 24 hours . This was found to decrease the IL-5–induced enhancement of eosinophil viability .

Results or Outcomes

The application of Oxatomide facilitated apoptosis and suppressed the pro-survival effect of IL-5 on eosinophils . This suggests that Oxatomide could be a potential therapeutic agent for diseases characterized by eosinophilic inflammation .

Application in Anaphylaxis Prevention

Oxatomide is used in the field of immunology, specifically for the prevention of anaphylactic and allergic reactions .

Summary of Application

Oxatomide effectively inhibits anaphylactic and allergic reactions by inhibiting both endogenous histamine release and exogenous histamine effects . This offers potential clinical applications different from classical antihistaminics and cromoglycate .

Safety And Hazards

Oxatomide has been generally well tolerated, but shares some of the familiar H1-histamine receptor antagonist side effects . As with other similarly acting drugs, the two primary side effects with oxatomide are drowsiness and weight gain .

properties

IUPAC Name

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAINIUMDFURPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045181
Record name Oxatomide
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Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Oxatomide

CAS RN

60607-34-3
Record name Oxatomide
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Record name Oxatomide
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Record name Oxatomide
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Record name Oxatomide
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Record name OXATOMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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